![molecular formula C15H19NO3 B178864 [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate CAS No. 101930-01-2](/img/structure/B178864.png)
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of pyrrolidinyl ketones and has been found to possess various biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to protect against oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied and has a well-established pharmacological profile. However, it also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate is a chemical compound that has been extensively studied for its potential therapeutic effects. It possesses various biochemical and physiological properties and has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. While it has some limitations, it has several advantages for lab experiments and has several promising future directions for research.
Synthesemethoden
The synthesis of [(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate involves the reaction of pyrrolidine, benzyl bromide, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate has been extensively studied for its potential therapeutic effects. It has been found to possess various pharmacological properties such as anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
101930-01-2 |
|---|---|
Produktname |
[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate |
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
[(3S)-1-benzylpyrrolidin-3-yl] 3-oxobutanoate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)9-15(18)19-14-7-8-16(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
CJULNPMQJAXWPZ-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=O)CC(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



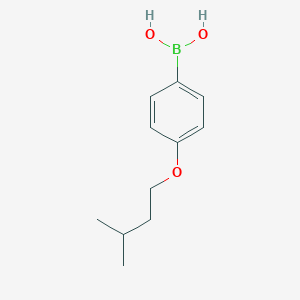
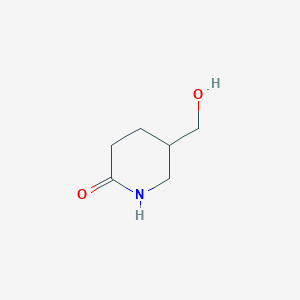
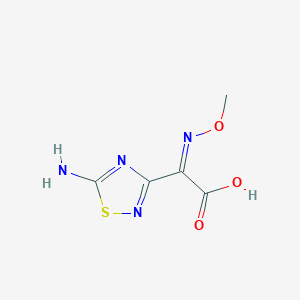
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

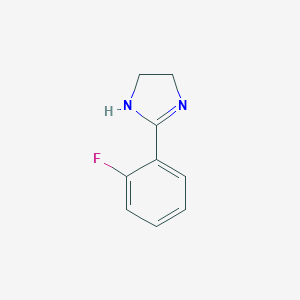

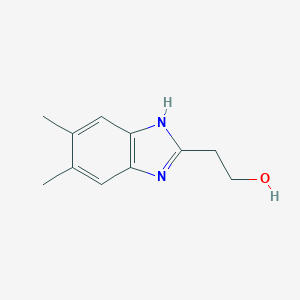
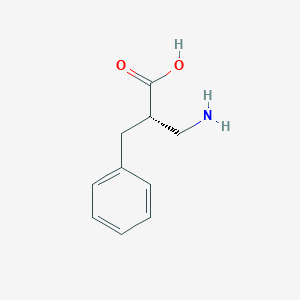


![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
